N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-10-6-7-23-15(10)12(19)8-17-14(20)9-18-11-4-2-3-5-13(11)22-16(18)21/h2-7,12,19H,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPNKDNJHULBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CN2C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2034484-44-9)
- Structural Differences : Replaces the 3-methylthiophen-2-yl group with a furan-2-yl and thiophen-2-yl hybrid substituent.
- Molecular Weight : 384.4 g/mol vs. 375.4 g/mol (target compound, estimated).
- Key Features : The dual heterocyclic substitution (furan/thiophene) may alter electronic properties and hydrogen-bonding capacity compared to the single 3-methylthiophen group .
[11C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Differences : Incorporates a naphthalene ring instead of the hydroxyethyl-thiophen moiety.
- Pharmacokinetics : Demonstrates superior bioavailability (63% in rats) and plasma clearance (0.8 L/h/kg) due to the lipophilic naphthalene group, which enhances blood-brain barrier penetration .
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Simplified Backbone : Lacks the hydroxyethyl-thiophen side chain, reducing steric bulk.
- Reactivity : Reported conversion rates of 10–18% under varying conditions, suggesting lower metabolic stability compared to the target compound .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data
*LogP estimated using computational tools (e.g., ChemDraw).
- Key Observations :
- Lipophilicity : NBMP’s higher LogP (3.5) correlates with enhanced CNS penetration, whereas the target compound’s moderate LogP (2.1) balances solubility and membrane permeability.
- Metabolic Stability : Hydroxyethyl-thiophen groups in the target compound may reduce oxidative metabolism compared to simpler propanamide derivatives .
Spectroscopic and Crystallographic Insights
- NMR Data : The target compound’s 1H-NMR is expected to show resonances for the benzoxazolone aromatic protons (δ 7.2–7.8 ppm), hydroxyethyl protons (δ 3.5–4.2 ppm), and thiophen protons (δ 6.8–7.1 ppm), similar to analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
